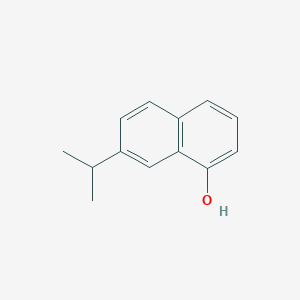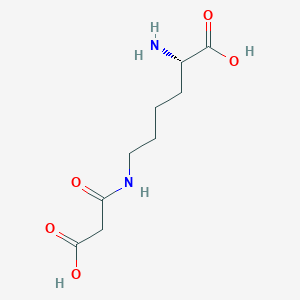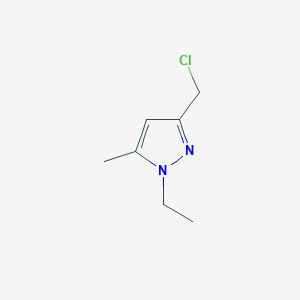
3-(chloromethyl)-1-ethyl-5-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(chloromethyl)-1-ethyl-5-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group at the third position, an ethyl group at the first position, and a methyl group at the fifth position on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-ethyl-5-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the alkylation of a pyrazole precursor. For instance, starting with 1-ethyl-5-methyl-1H-pyrazole, the chloromethyl group can be introduced via a chloromethylation reaction. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1-ethyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products Formed
Substitution: Formation of azides, nitriles, or secondary amines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or primary amines.
Scientific Research Applications
3-(chloromethyl)-1-ethyl-5-methyl-1H-pyrazole has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-ethyl-5-methyl-1H-pyrazole is largely dependent on its chemical structure and the specific biological target it interacts with. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The ethyl and methyl groups may influence the compound’s lipophilicity and ability to cross cell membranes, thereby affecting its bioavailability and distribution within the body.
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)-1-ethyl-5-methyl-1H-pyrrole: Similar structure but with a pyrrole ring instead of a pyrazole ring.
3-(chloromethyl)-1-ethyl-5-methyl-1H-imidazole: Contains an imidazole ring, differing in the position of nitrogen atoms.
3-(chloromethyl)-1-ethyl-5-methyl-1H-triazole: Features a triazole ring with three nitrogen atoms.
Uniqueness
3-(chloromethyl)-1-ethyl-5-methyl-1H-pyrazole is unique due to its specific arrangement of substituents on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the chloromethyl group makes it particularly versatile for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties for various applications.
Properties
Molecular Formula |
C7H11ClN2 |
|---|---|
Molecular Weight |
158.63 g/mol |
IUPAC Name |
3-(chloromethyl)-1-ethyl-5-methylpyrazole |
InChI |
InChI=1S/C7H11ClN2/c1-3-10-6(2)4-7(5-8)9-10/h4H,3,5H2,1-2H3 |
InChI Key |
SLGYVTFVDCTJTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


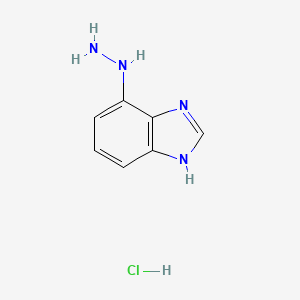
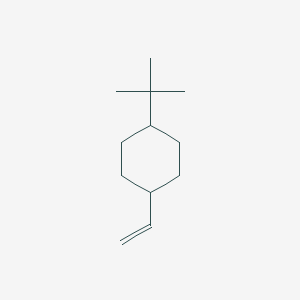
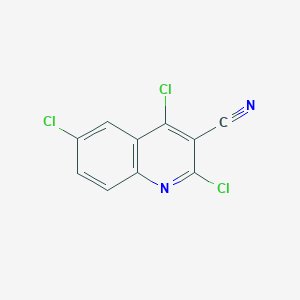
![benzyl N-[(2S)-1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11720318.png)
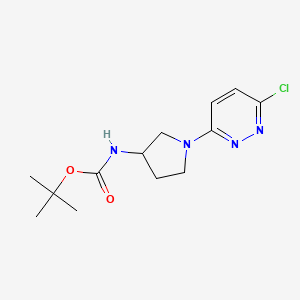
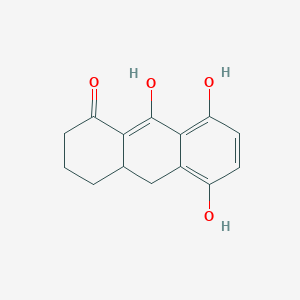
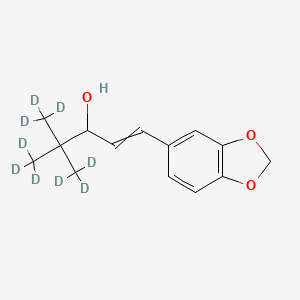
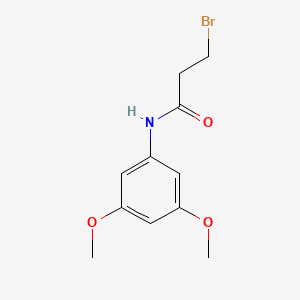
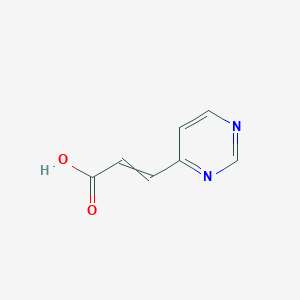

![Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate](/img/structure/B11720366.png)

